molecular formula C14H16N2O3S B1311483 Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 109688-84-8

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1311483
M. Wt: 292.36 g/mol
InChI Key: ZFIMRNUTFJMLAF-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains a methoxyphenyl group and an amino group attached to the thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the amino group (-NH2) and the ester group (-COOEt) in the compound could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

Scientific Research Applications

Synthesis Methods and Derivative Formation

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound that has been studied for its synthetic methods and derivative formation. A study by Mohamed (2021) explored the synthesis of a series of derivatives, highlighting the compound's versatility in forming various structured compounds like pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing its potential in scientific research and synthesis (Mohamed, 2021). Similarly, Žugelj et al. (2009) demonstrated transformations involving this compound to produce (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, indicating its capability to be a precursor in complex organic synthesis processes (Žugelj et al., 2009).

Antimicrobial and Antioxidant Properties

The compound's derivatives have shown promise in antimicrobial and antioxidant studies. Research by Sonar et al. (2020) focused on synthesizing a series of thiazole compounds, including derivatives of Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and testing their anticancer activity against breast cancer cells, indicating potential biomedical applications (Sonar et al., 2020). Furthermore, Raghavendra et al. (2016) synthesized derivatives of the compound and found them to exhibit significant antimicrobial and antioxidant activities, which were confirmed through in vitro screening and docking studies (Raghavendra et al., 2016).

Structural Analysis and Chemical Properties

Structural analysis and the exploration of chemical properties of Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate derivatives have been a subject of scientific interest. Lynch & Mcclenaghan (2004) studied the structure of related compounds, emphasizing the importance of understanding the molecular interactions and hydrogen bonding patterns for further applications in chemistry and material science (Lynch & Mcclenaghan, 2004).

Antimicrobial and Auxin Activities

The compound's potential in agriculture and microbiology is highlighted by Yue et al. (2010), who synthesized derivatives and assessed their auxin activities and antimicrobial properties, suggesting its role in plant growth regulation and protection against microbial infections (Yue et al., 2010).

Antimicrobial Activity of Schiff Base Ligands

Further exploration into the antimicrobial potential of the compound's derivatives was conducted by Vinusha et al. (2015), who synthesized Schiff base ligands from Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate and tested them against various bacterial and fungal species, indicating the compound's relevance in developing new antimicrobial agents (Vinusha et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine, materials science, or chemical synthesis. Further studies could also investigate its physical and chemical properties, synthesis methods, and mechanisms of action .

properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)15-14(20-12)16-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIMRNUTFJMLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428997
Record name ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

109688-84-8
Record name ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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